

# An In-depth Technical Guide to 25-Desacetyl Rifampicin-d3

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## Compound of Interest

Compound Name: **25-Desacetyl Rifampicin-d3**

Cat. No.: **B14793545**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **25-Desacetyl Rifampicin-d3**, a key molecule in the study of the antibiotic Rifampicin. This document details its chemical and physical properties, its role as an internal standard in analytical methodologies, and the metabolic pathways associated with its parent compound.

## Core Compound Properties

**25-Desacetyl Rifampicin-d3** is the deuterated form of 25-Desacetyl Rifampicin, the primary and microbiologically active metabolite of the potent antibiotic Rifampicin. The incorporation of three deuterium atoms on the methyl group of the piperazinyl moiety provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry.

## Physicochemical Data

The following tables summarize the key quantitative data for both **25-Desacetyl Rifampicin-d3** and its non-labeled counterpart.

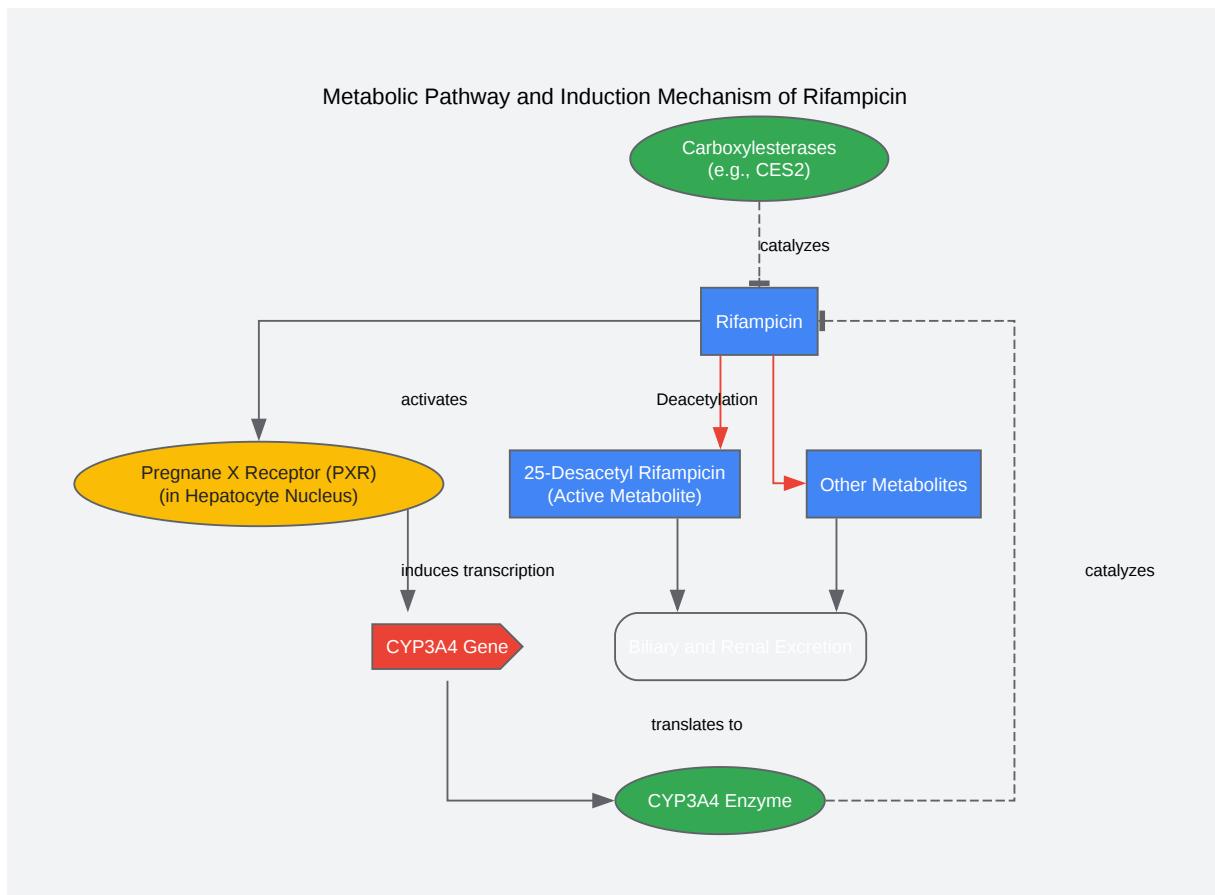
Property	25-Desacetyl Rifampicin-d3	25-Desacetyl Rifampicin
Chemical Name	25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin	25-O-deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin <sup>[1][2]</sup>
Synonyms	25-Deacetylrifampicin-d3, Desacetylrifampin-d3	Desacetylrifampicin, 25-Desacetylrifampin <sup>[1][2]</sup>
Molecular Formula	C <sub>41</sub> H <sub>53</sub> D <sub>3</sub> N <sub>4</sub> O <sub>11</sub> <sup>[3]</sup>	C <sub>41</sub> H <sub>56</sub> N <sub>4</sub> O <sub>11</sub> <sup>[1][4]</sup>
Molecular Weight	783.92 g/mol <sup>[3]</sup>	780.9 g/mol <sup>[1][4]</sup>
CAS Number	Not available	16783-99-6 <sup>[1][2][4]</sup>
Appearance	Reddish-orange to brown-orange solid <sup>[3]</sup>	Dark red to black solid <sup>[5]</sup>
Purity	>85% <sup>[6][7]</sup>	≥95% <sup>[1]</sup>
Melting Point	>162°C (decomposes) <sup>[8]</sup>	>300°C <sup>[5]</sup>
Storage Temperature	-20°C <sup>[3][8]</sup>	-20°C <sup>[1][5]</sup>

## Solubility

Solvent	25-Desacetyl Rifampicin-d3 Solubility	25-Desacetyl Rifampicin Solubility	Rifampicin Solubility
Methanol	Soluble[8]	Slightly Soluble[5]	16 mg/mL (at 25°C)[9]
DMSO	Not explicitly stated	Slightly Soluble[1][5]	~100 mg/mL[9]
Chloroform	Soluble[8]	Not explicitly stated	349 mg/mL (at 25°C) [9]
Water	Not explicitly stated	Sparingly soluble in aqueous buffers	Slightly soluble: 2.5 mg/mL at pH 7.3, 1.3 mg/mL at pH 4.3 (at 25°C)[9]
Ethanol	Not explicitly stated	Not explicitly stated	~10 mg/mL (in 95% ethanol)[9]
DMF	Not explicitly stated	Not explicitly stated	Soluble[10]

## Metabolic Pathway of Rifampicin

Rifampicin undergoes metabolism in the liver, primarily through deacetylation to form 25-Desacetyl Rifampicin. This reaction is catalyzed by carboxylesterases. Rifampicin is also a potent inducer of its own metabolism and the metabolism of other drugs through the activation of the pregnane X receptor (PXR), which upregulates the expression of cytochrome P450 enzymes, particularly CYP3A4.



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### Rifampicin Metabolism and Induction Pathway

## Experimental Protocols

**25-Desacetyl Rifampicin-d3** is crucial for the accurate quantification of Rifampicin and its primary metabolite in biological matrices. Below is a representative experimental protocol for the analysis of Rifampicin and 25-Desacetyl Rifampicin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

# Quantification of Rifampicin and 25-Desacetyl Rifampicin in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the therapeutic drug monitoring and pharmacokinetic analysis of Rifampicin.

## 3.1.1. Materials and Reagents

- Rifampicin analytical standard
- 25-Desacetyl Rifampicin analytical standard
- **25-Desacetyl Rifampicin-d3** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

## 3.1.2. Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rifampicin, 25-Desacetyl Rifampicin, and **25-Desacetyl Rifampicin-d3** in methanol to obtain individual stock solutions of 1 mg/mL.
- Working Standard Solutions: Serially dilute the stock solutions of Rifampicin and 25-Desacetyl Rifampicin with a 50:50 (v/v) mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
- Internal Standard Working Solution (1 µg/mL): Dilute the **25-Desacetyl Rifampicin-d3** stock solution with methanol to obtain a working solution of 1 µg/mL.

### 3.1.3. Sample Preparation (Protein Precipitation)

- To 100  $\mu$ L of plasma sample (calibrator, quality control, or unknown), add 20  $\mu$ L of the internal standard working solution (1  $\mu$ g/mL).
- Add 300  $\mu$ L of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

### 3.1.4. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Parameter	Condition
LC Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 $\mu$ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.3 mL/min
Gradient	Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
Injection Volume	5 $\mu$ L
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	Rifampicin: m/z 823.4 $\rightarrow$ 791.425-Desacetyl Rifampicin: m/z 781.4 $\rightarrow$ 749.425-Desacetyl Rifampicin-d3: m/z 784.4 $\rightarrow$ 752.4
Collision Energy	Optimized for each transition

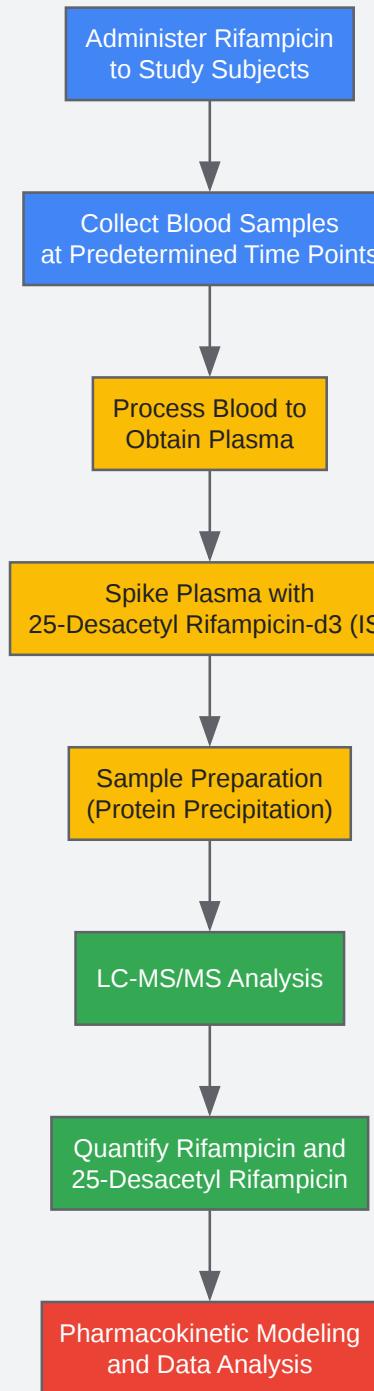
### 3.1.5. Data Analysis

Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The concentration of the analytes in the unknown samples is then determined from this curve.

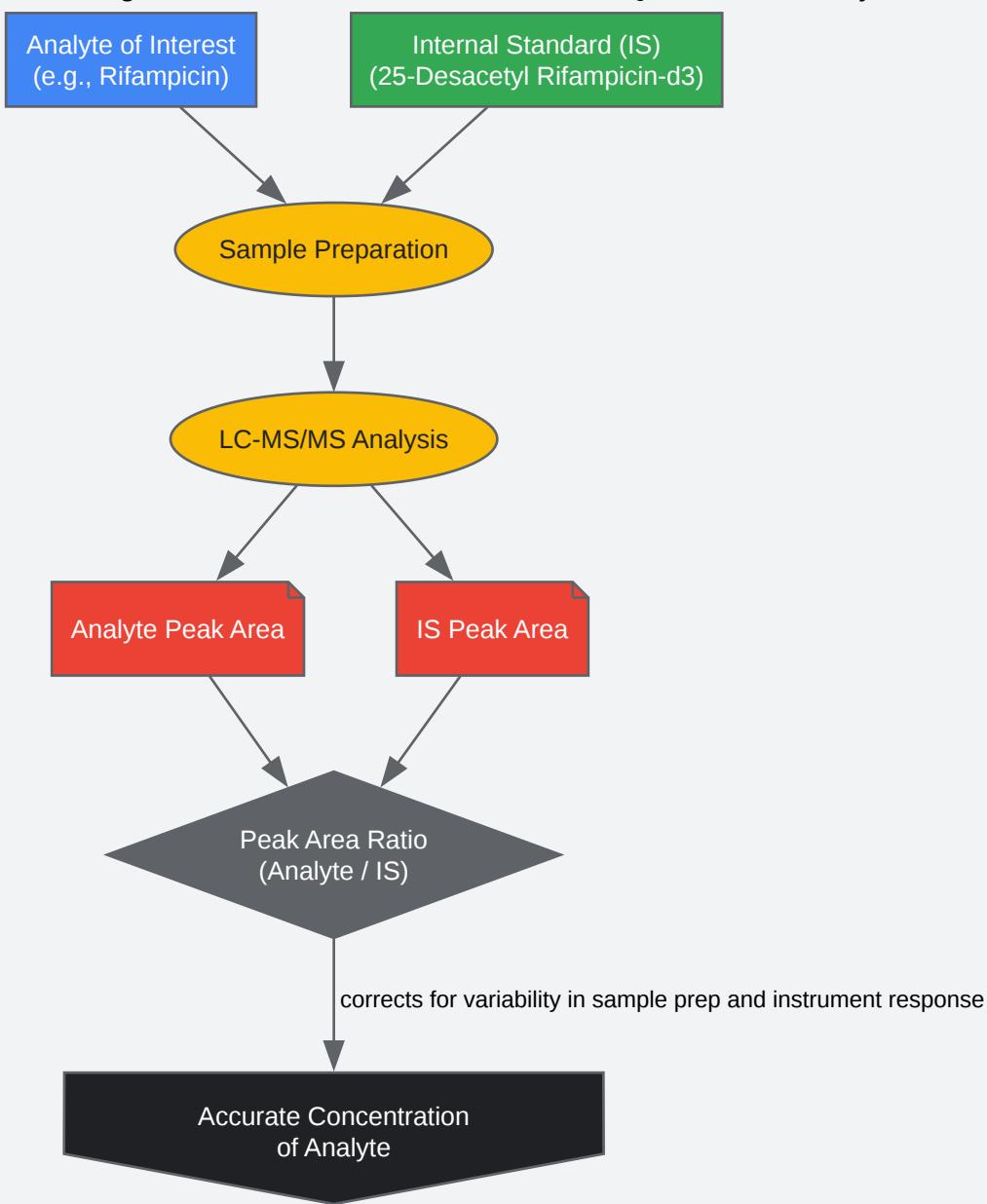
## Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for a pharmacokinetic study utilizing **25-Desacetyl Rifampicin-d3** and the logical relationship of its use as an internal standard.

## Workflow for a Pharmacokinetic Study of Rifampicin



## Logical Role of an Internal Standard in Quantitative Analysis

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